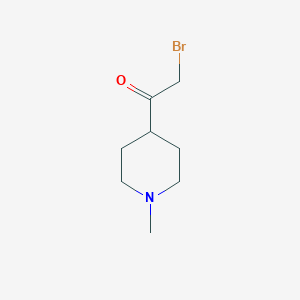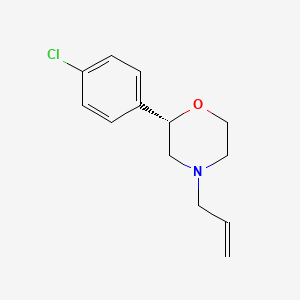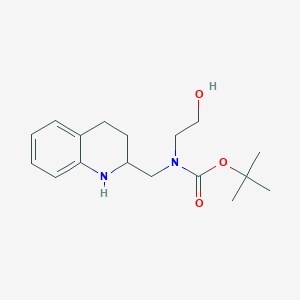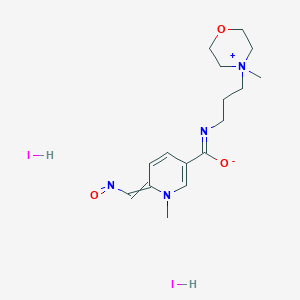![molecular formula C12H13N3O2 B12635535 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a pyrrolidine substituent at the 3-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the pyrrolidine and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .
Scientific Research Applications
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes .
Comparison with Similar Compounds
3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the position and nature of substituents, leading to different chemical and biological properties.
Pyrrolidine-substituted heterocycles: Compounds with a pyrrolidine ring attached to different heterocyclic cores can have varying reactivity and applications.
Carboxylic acid-containing heterocycles: The presence of a carboxylic acid group can significantly influence the solubility, reactivity, and biological activity of these compounds.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are valuable for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)10-9-3-1-2-6-15(9)11(14-10)8-4-5-13-7-8/h1-3,6,8,13H,4-5,7H2,(H,16,17) |
InChI Key |
TYBRLCDOWLXACF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC(=C3N2C=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)

![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)


![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
